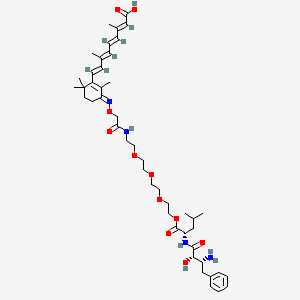

PROTAC CRABP-II Degrader-3

Description

BenchChem offers high-quality PROTAC CRABP-II Degrader-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC CRABP-II Degrader-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H68N4O11 |

|---|---|

Molecular Weight |

853.1 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-9-[(3E)-3-[2-[2-[2-[2-[2-[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]oxyethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]imino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C46H68N4O11/c1-32(2)28-40(49-44(55)43(54)38(47)30-36-14-9-8-10-15-36)45(56)60-27-26-59-25-24-58-23-22-57-21-20-48-41(51)31-61-50-39-18-19-46(6,7)37(35(39)5)17-16-33(3)12-11-13-34(4)29-42(52)53/h8-17,29,32,38,40,43,54H,18-28,30-31,47H2,1-7H3,(H,48,51)(H,49,55)(H,52,53)/b13-11+,17-16+,33-12+,34-29+,50-39+/t38-,40+,43+/m1/s1 |

InChI Key |

RZIQIEBBFSSCIQ-KMRDRQGYSA-N |

Isomeric SMILES |

CC\1=C(C(CC/C1=N\OCC(=O)NCCOCCOCCOCCOC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1=NOCC(=O)NCCOCCOCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

PROTAC CRABP-II Degrader-3 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of PROTAC CRABP-II Degrader-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1]

This guide focuses on a specific class of PROTACs known as SNIPERs (Specific and Non-genetic IAP-dependent Protein ERasers), exemplified by PROTAC CRABP-II Degrader-3.[2][3] These molecules are engineered to degrade Cellular Retinoic Acid Binding Protein II (CRABP-II) by recruiting the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[4][5] CRABP-II is a key protein in the retinoid signaling pathway, transporting all-trans retinoic acid (ATRA) to the nucleus, and is implicated in various cancers and skin aging. By inducing its degradation, these PROTACs provide a powerful tool for studying CRABP-II biology and offer a potential therapeutic strategy for related diseases.

Core Mechanism of Action

PROTAC CRABP-II Degrader-3 operates by inducing the proximity of CRABP-II and the E3 ubiquitin ligase cIAP1. The molecule itself is composed of three key parts: a ligand that binds to CRABP-II (typically derived from its natural ligand, ATRA), a ligand that binds to cIAP1 (such as a bestatin (B1682670) or MV1 derivative), and a chemical linker that connects the two.[4][6]

The mechanism unfolds in a catalytic cycle:

-

Ternary Complex Formation: The PROTAC simultaneously binds to CRABP-II and cIAP1 within the cell, forming a key ternary complex (CRABP-II–PROTAC–cIAP1).[5] This step is crucial for bringing the target protein and the E3 ligase into close proximity.

-

Ubiquitination: The formation of the ternary complex facilitates the E3 ligase activity of cIAP1, which transfers ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of CRABP-II.[7][8] This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation.[2] The proteasome recognizes, unfolds, and degrades the ubiquitinated CRABP-II into small peptides.

-

Recycling: After the target protein is degraded, the PROTAC molecule is released and can bind to another CRABP-II protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

Native CRABP-II Signaling Pathway

CRABP-II is a cytosolic protein that plays a critical role in mediating the biological effects of all-trans retinoic acid (ATRA). It binds ATRA with high affinity and facilitates its transport into the nucleus. Inside the nucleus, CRABP-II channels ATRA directly to Retinoic Acid Receptors (RARs). The ATRA-RAR complex then binds to Retinoic Acid Response Elements (RAREs) on DNA, modulating the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis. The PROTAC-mediated degradation of CRABP-II disrupts this pathway, reducing the nuclear delivery of ATRA and altering the expression of downstream genes.

References

- 1. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 2. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC CRABP-II Degrader-3(Mercachem BV) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Cellular retinoic acid binding protein-II expression and its potential role in skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

The Dual Role of Cellular Retinoic Acid Binding Protein II (CRABP2) in Cancer: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular Retinoic Acid Binding Protein II (CRABP2) has emerged as a critical and complex player in the landscape of oncology. Initially characterized as a cytosolic protein responsible for chaperoning retinoic acid (RA) to nuclear receptors, its role in cancer is now understood to be far more nuanced. Depending on the cellular context and cancer type, CRABP2 can function as both a tumor suppressor and a promoter of malignancy. This technical guide provides an in-depth exploration of the multifaceted functions of CRABP2 in cancer, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the intricate signaling pathways in which it participates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating CRABP2 as a potential therapeutic target and biomarker.

The Dichotomous Function of CRABP2 in Cancer Biology

CRABP2's role in cancer is not monolithic; it exhibits a striking duality, acting as a tumor suppressor in some contexts and an oncogene in others. This functional plasticity is largely dictated by its subcellular localization, its interaction with binding partners, and the specific molecular landscape of the cancer cell.

1.1. The Classical RA-Dependent Tumor Suppressor Role:

In its canonical function, CRABP2 binds to all-trans retinoic acid (RA) in the cytoplasm and transports it to the nucleus.[1] There, it facilitates the transfer of RA to the Retinoic Acid Receptor (RAR), a nuclear hormone receptor.[2] The RA-bound RAR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of genes involved in cell differentiation, proliferation arrest, and apoptosis, thereby exerting a tumor-suppressive effect.[2]

1.2. Non-Canonical Oncogenic Functions:

Conversely, a growing body of evidence highlights the oncogenic activities of CRABP2, which can be both RA-dependent and independent.

-

RA-Independent Signaling via HuR: In the absence of RA, CRABP2 can translocate to the nucleus and interact with the RNA-binding protein HuR (also known as ELAVL1).[3][4] This interaction stabilizes the mRNA of various oncogenes, leading to their increased expression and promoting cell proliferation and survival.[3]

-

Modulation of Signaling Pathways: CRABP2 has been shown to influence several key cancer-related signaling pathways:

-

Hippo Pathway: In breast cancer, the role of CRABP2 is dependent on the estrogen receptor (ER) status. In ER-positive breast cancer, CRABP2 interacts with and stabilizes the tumor suppressor Lats1, activating the Hippo pathway and suppressing invasion and metastasis.[5][6][7] Conversely, in ER-negative breast cancer, CRABP2 promotes the ubiquitination and degradation of Lats1, inactivating the Hippo pathway and promoting a more aggressive phenotype.[5][6][7]

-

PI3K/AKT/MAPK Pathway: In prostate cancer, CRABP2 has been shown to promote cell migration and invasion by upregulating Laminin Subunit Beta-3 (LAMB3), which in turn activates the PI3K/AKT and MAPK signaling pathways.[8][9]

-

ERK/VEGF Pathway: In hepatocellular carcinoma, downregulation of CRABP2 has been observed to inhibit tumor growth and metastasis by decreasing the expression of proteins in the ERK/VEGF signaling pathway.[10]

-

Quantitative Data on CRABP2 Expression and Prognostic Significance

The expression level of CRABP2 is frequently altered in various cancers, and its prognostic significance is highly context-dependent. The following tables summarize key quantitative findings from the literature.

Table 1: Prognostic Significance of CRABP2 Expression in Various Cancers

| Cancer Type | High CRABP2 Expression Associated With | Low CRABP2 Expression Associated With | Citation(s) |

| Breast Cancer (ER+) | Better Relapse-Free Survival | Poorer Relapse-Free Survival | [5][7] |

| Breast Cancer (ER-) | Poorer Relapse-Free Survival | Better Relapse-Free Survival | [5][6][7] |

| Non-Small Cell Lung Cancer | Poor Overall Survival, Metastasis | [11][12] | |

| Ovarian Cancer | Poor Overall Survival, Chemoresistance | [13][14][15][16][17][18] | |

| Glioblastoma | Poor Overall and Disease-Free Survival | [12][19] | |

| Hepatocellular Carcinoma | Advanced Tumor Stage | [10][14] | |

| Pancreatic Cancer | Poor Prognosis, Gemcitabine Resistance | [20][21][22] | |

| Colorectal Cancer | Enhanced Proliferation, Suppressed Apoptosis | [23] | |

| Melanoma | Poor Prognosis in Patients Receiving PD-1 Inhibitors | [3][16][24][25][26][27] |

Table 2: CRABP2 Expression and Clinicopathological Parameters

| Cancer Type | Parameter | Association with High CRABP2 Expression | Citation(s) |

| Breast Cancer | ER Status | Higher expression in ER+ vs. ER- | [5][6][7] |

| Non-Small Cell Lung Cancer | Metastasis | Higher expression in metastatic tumors | [11][12] |

| Ovarian Cancer | Clinical Stage | Positively correlated with advanced stage | [14][16] |

| Ovarian Cancer | Cisplatin Resistance | Higher expression in resistant tumors | [14][16] |

| Pancreatic Cancer | Gemcitabine Resistance | Higher expression in resistant cell lines | [20][21][22] |

| Melanoma | Immune Checkpoint Markers (PD-1, PD-L1, CTLA-4) | Negative correlation | [3][16][24][25][26][27] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for a comprehensive understanding of CRABP2's function. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathway Diagrams

Experimental Workflow Diagrams

Detailed Methodologies for Key Experiments

The following sections provide generalized protocols for key experiments used to elucidate the function of CRABP2 in cancer. Note: These are general guidelines and must be optimized for specific cell lines, antibodies, and experimental conditions.

Chromatin Immunoprecipitation (ChIP)

This protocol is for the immunoprecipitation of CRABP2-DNA complexes to identify genomic regions where CRABP2 is bound.

Materials:

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors)[5]

-

Sonicator

-

Anti-CRABP2 antibody and corresponding IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and qPCR

Protocol:

-

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.[5]

-

Cell Lysis and Sonication: Harvest and lyse the cells in a suitable lysis buffer. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[5]

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the cleared chromatin with an anti-CRABP2 antibody or an IgG control overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Co-Immunoprecipitation (Co-IP)

This protocol is for the identification of proteins that interact with CRABP2, such as HuR.

Materials:

-

Co-IP Lysis Buffer (non-denaturing, e.g., containing 0.5-1% NP-40 or Triton X-100) with protease inhibitors

-

Anti-CRABP2 antibody and corresponding IgG control

-

Protein A/G magnetic beads

-

Wash buffer (similar to lysis buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Reagents for Western blotting

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[8]

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.[8]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CRABP2 antibody or IgG control overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washes: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., HuR).

Dual-Luciferase Reporter Assay

This assay is used to measure the effect of CRABP2 on the transcriptional activity of RAR.

Materials:

-

Expression vector for CRABP2

-

Luciferase reporter plasmid containing RAREs upstream of a firefly luciferase gene

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Cell line of interest

-

Transfection reagent

-

Retinoic acid

-

Dual-luciferase assay kit

Protocol:

-

Transfection: Co-transfect cells with the RARE-luciferase reporter plasmid, the Renilla luciferase control plasmid, and either the CRABP2 expression vector or an empty vector control.

-

Treatment: After 24-48 hours, treat the cells with various concentrations of retinoic acid or vehicle control.

-

Cell Lysis: Lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity between CRABP2-overexpressing cells and control cells to determine the effect of CRABP2 on RAR transcriptional activity.

Transwell Migration and Invasion Assay

This assay is used to assess the effect of CRABP2 on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts with a porous membrane (typically 8 µm pores)

-

24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

Protocol:

-

Preparation: For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.[6] For migration assays, no coating is needed.

-

Cell Seeding: Resuspend cancer cells (with or without CRABP2 modulation) in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate for a period of time that allows for cell migration or invasion (typically 12-48 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the stained cells in several random fields under a microscope.

Western Blotting

This is a standard technique to detect and quantify the expression of CRABP2 protein.

Materials:

-

RIPA buffer with protease inhibitors

-

Protein assay reagents (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against CRABP2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer and determine the protein concentration.

-

SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for CRABP2, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the mRNA expression level of CRABP2.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

cDNA

-

Primers specific for CRABP2 and a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green or TaqMan master mix

-

Real-time PCR instrument

Protocol:

-

RNA Extraction: Extract total RNA from cells or tissues.

-

Reverse Transcription: Synthesize cDNA from the RNA template.

-

qPCR: Perform real-time PCR using primers for CRABP2 and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative expression of CRABP2 mRNA using the ΔΔCt method.

Conclusion and Future Directions

CRABP2 is a protein with a complex and often contradictory role in cancer. Its function as a tumor suppressor or oncogene is highly dependent on the specific cancer type and the molecular context. The dual mechanisms of RA-dependent and RA-independent signaling provide a framework for understanding this complexity. For researchers and drug development professionals, this duality presents both challenges and opportunities.

Future research should focus on:

-

Elucidating the precise molecular switches that determine the functional outcome of CRABP2 expression in different cancers.

-

Developing targeted therapies that can either enhance the tumor-suppressive functions of CRABP2 or inhibit its oncogenic activities.[28] For example, small molecule inhibitors that disrupt the CRABP2-HuR interaction could be a promising strategy in cancers where this axis is oncogenic.

-

Validating CRABP2 as a biomarker for patient stratification and predicting response to therapy, particularly in the context of retinoic acid-based treatments and immunotherapy.

A deeper understanding of the intricate biology of CRABP2 will be instrumental in harnessing its therapeutic potential for the benefit of cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. blog.championsoncology.com [blog.championsoncology.com]

- 3. CRABP2 regulates infiltration of cancer-associated fibroblasts and immune response in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mcgill.ca [mcgill.ca]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 8. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]

- 9. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 10. CRABP2 regulates infiltration of cancer-associated fibroblasts and immune response in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Association between cytoplasmic CRABP2, altered retinoic acid signaling and poor prognosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]

- 14. CRABP2 affects chemotherapy resistance of ovarian cancer by regulating the expression of HIF1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oaepublish.com [oaepublish.com]

- 16. researchgate.net [researchgate.net]

- 17. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 18. researchgate.net [researchgate.net]

- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - NP [thermofisher.com]

- 20. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 21. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

- 22. Western Blot Protocol | Proteintech Group [ptglab.com]

- 23. researchhub.com [researchhub.com]

- 24. epigenome-noe.net [epigenome-noe.net]

- 25. assaygenie.com [assaygenie.com]

- 26. Expression of CRABP2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 27. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 28. bio-rad.com [bio-rad.com]

cIAP1 as an E3 Ligase for PROTACs: A Technical Guide

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of targeting and eliminating disease-causing proteins. The efficacy of a PROTAC is critically dependent on its ability to recruit an E3 ubiquitin ligase to a protein of interest (POI), thereby inducing the POI's ubiquitination and subsequent degradation by the proteasome. While von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most commonly recruited E3 ligases, the inhibitor of apoptosis protein 1 (cIAP1) has gained significant attention as a valuable alternative. This technical guide provides an in-depth overview of cIAP1's function as an E3 ligase for PROTACs, detailing its mechanism of action, validated protein targets, quantitative degradation data, and comprehensive experimental protocols for the evaluation of cIAP1-recruiting PROTACs.

Introduction to cIAP1 Biology

Cellular inhibitor of apoptosis protein 1 (cIAP1), also known as BIRC2, is a member of the IAP family of proteins, which are key regulators of apoptosis and cell signaling.[1] Structurally, cIAP1 is a multi-domain protein comprising three N-terminal Baculoviral IAP Repeat (BIR) domains, a Ubiquitin-Associated (UBA) domain, a Caspase Activation and Recruitment Domain (CARD), and a C-terminal Really Interesting New Gene (RING) finger domain.[2]

The RING domain confers cIAP1 with E3 ubiquitin ligase activity, enabling it to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to a substrate protein.[3] This activity is central to its role in regulating critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, by ubiquitinating key components like RIP1.[1]

Mechanism of Action: cIAP1-Recruiting PROTACs

cIAP1-based PROTACs, often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), are heterobifunctional molecules.[4] They consist of a ligand that binds to the POI, a ligand that recruits cIAP1, and a chemical linker that connects the two moieties.

The mechanism proceeds through the following key steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and cIAP1, inducing their proximity and forming a transient ternary complex (POI-PROTAC-cIAP1).

-

Ubiquitination : Within the ternary complex, the cIAP1's RING domain is positioned to efficiently catalyze the ubiquitination of accessible lysine (B10760008) residues on the surface of the POI. cIAP1-mediated degradation is uniquely characterized by the formation of complex, branched ubiquitin chains, including K48/K63 and K11/K48 linkages, a process dependent on the K63-specific E2 enzyme UBE2N.[5]

-

Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the POI into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.

An interesting feature of many cIAP1-recruiting ligands, such as SMAC mimetics, is that they induce the auto-ubiquitination and degradation of cIAP1 itself.[6] This can be a critical consideration in experimental design and therapeutic application.

Ligands for cIAP1 Recruitment

The development of potent and specific ligands for cIAP1 has been crucial for its utilization in PROTAC technology. These ligands primarily target the BIR3 domain of cIAP1.

-

Bestatin (B1682670) Derivatives : Methyl bestatin (MeBS) was one of the first ligands used to recruit cIAP1 for targeted degradation.[7][8] It binds to the cIAP1-BIR3 domain and promotes cIAP1's self-ubiquitination and degradation.[6]

-

SMAC Mimetics (MV1, LCL-161) : Small molecule Second Mitochondria-derived Activator of Caspases (SMAC) mimetics are highly potent IAP antagonists. Derivatives of compounds like LCL-161 and MV1 have been widely incorporated into PROTACs, offering high-affinity binding to cIAP1 and improving the efficiency of the resulting degraders compared to earlier bestatin-based versions.[4][6]

Quantitative Data on cIAP1-based PROTACs

The efficacy of a PROTAC is quantified by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation percentage). Below are tables summarizing data for prominent cIAP1-recruiting PROTACs.

Table 1: cIAP1-based PROTACs Targeting BCR-ABL

| PROTAC Name | Target Ligand | cIAP1 Ligand | DC50 | Dmax | Cell Line | Citation(s) |

|---|---|---|---|---|---|---|

| SNIPER(ABL)-39 | Dasatinib | LCL-161 derivative | ~10 nM | >90% | K562 | [9][10] |

| SNIPER-3 | Imatinib derivative | Bestatin | ~30 µM | Not specified | K562 |[4] |

Table 2: cIAP1-based PROTACs Targeting BCL-XL

| PROTAC Name | Target Ligand | cIAP1 Ligand | DC50 | Dmax | Cell Line | Citation(s) |

|---|

| PROTAC 8a | Navitoclax derivative | MV1 derivative | ~100 nM | >90% | MOLT-4 |[11] |

Table 3: cIAP1-based PROTACs Targeting BTK

| PROTAC Name | Target Ligand | cIAP1 Ligand | DC50 | Dmax | Cell Line | Citation(s) |

|---|

| SNIPER-12 | Aminopyrazole derivative | IAP ligand | 182 ± 57 nM | Not specified | THP-1 |[4] |

cIAP1 Signaling Pathways

cIAP1 is a central node in the TNFα signaling pathway, which controls inflammation, immunity, and cell survival. By degrading specific components, cIAP1 regulates the activation of both canonical and non-canonical NF-κB pathways. PROTAC-mediated recruitment of cIAP1 can therefore have profound effects on these cellular processes.

Experimental Protocols

Successful development of cIAP1-based PROTACs requires rigorous biochemical, biophysical, and cell-based characterization.

Protocol for Cellular Degradation Assay (Western Blot for DC50/Dmax Determination)

This protocol outlines the standard method to quantify PROTAC-induced protein degradation in a cellular context.[1][8]

-

Cell Seeding : Plate cells (e.g., K562, MOLT-4) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvest (typically 70-80% confluency). Allow cells to adhere overnight.

-

PROTAC Treatment : Prepare serial dilutions of the cIAP1-based PROTAC in complete growth medium. A typical concentration range is 0.1 nM to 10 µM. Aspirate the old medium and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation : Incubate cells for a predetermined time, typically 18-24 hours, to allow for protein degradation.

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blot : Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) as well.

-

Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[1]

-

Data Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control. Plot the normalized POI levels (%) against the logarithm of the PROTAC concentration. Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) using software like GraphPad Prism to calculate the DC50 and Dmax values.[12]

Protocol for In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce cIAP1-mediated ubiquitination of the POI.[13][14]

-

Reaction Setup : In a microcentrifuge tube, assemble the reaction mixture on ice. The final volume is typically 30-50 µL.

-

Reaction Buffer (1X) : 40-50 mM Tris-HCl (pH 7.5), 2.5-5 mM MgCl2, 0.5 mM DTT.

-

ATP : 2-10 mM ATP.

-

E1 Activating Enzyme : ~50-100 nM (e.g., UBE1).

-

E2 Conjugating Enzyme : ~250-500 nM (e.g., UBE2N/Ube2V2 for cIAP1).

-

Ubiquitin : ~2-5 µg.

-

E3 Ligase : Recombinant cIAP1 protein (~200-500 ng).

-

Substrate : Recombinant POI (~0.5-1 µg).

-

PROTAC : Desired concentration (or DMSO vehicle control).

-

-

Controls : Prepare control reactions lacking E1, E2, E3, ATP, or ubiquitin to ensure the observed ubiquitination is specific.

-

Initiation and Incubation : Initiate the reaction by adding the E3 ligase or ATP. Incubate the mixture at 30-37°C for 60-90 minutes.

-

Termination : Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.

-

Detection : Analyze the reaction products by SDS-PAGE and Western blot. Probe the membrane with an antibody specific to the POI. A ladder of higher molecular weight bands above the unmodified POI indicates poly-ubiquitination. The membrane can also be probed with an anti-ubiquitin antibody.[15]

Protocols for Ternary Complex Formation Assays

Demonstrating the formation of the POI-PROTAC-cIAP1 ternary complex is crucial for mechanistic validation. Several biophysical techniques can be employed.

SPR measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface.[2][16]

-

Chip Preparation : Covalently immobilize recombinant cIAP1 onto a sensor chip (e.g., CM5 chip via amine coupling) to a suitable density.

-

Binary Interaction (PROTAC-cIAP1) : Inject serial dilutions of the PROTAC over the cIAP1-functionalized surface to determine the binary binding affinity (Kd).

-

Ternary Complex Formation : To measure the ternary complex, inject a constant, saturating concentration of the POI mixed with serial dilutions of the PROTAC over the cIAP1 surface. An increase in binding response compared to the PROTAC alone, and a stronger apparent affinity, indicates ternary complex formation.

-

Data Analysis : Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to calculate kinetic parameters (ka, kd) and affinity (KD). Cooperativity (α) can be calculated by comparing the affinity of the POI to the cIAP1-PROTAC complex versus its affinity for cIAP1 alone.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, stoichiometry n).[17][18]

-

Sample Preparation : Dialyze all proteins (cIAP1, POI) and dissolve the PROTAC in the exact same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES, 150 mM NaCl, 1 mM TCEP.[19] Degas all solutions.

-

Binary Titration (cIAP1-PROTAC) : Load the ITC syringe with a PROTAC solution (typically 10-20x the concentration of the protein). Place the cIAP1 solution in the sample cell. Perform a series of injections and measure the resulting heat changes.

-

Ternary Titration : To measure the ternary complex, first form the binary cIAP1-PROTAC complex by pre-saturating the cIAP1 solution with the PROTAC. Place this binary complex in the sample cell. Titrate in the POI from the syringe.

-

Data Analysis : Integrate the heat peaks from each injection and plot them against the molar ratio of the titrant. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.[20]

AlphaLISA is a bead-based, no-wash immunoassay that measures proximity between two molecules.[3][21]

-

Reagent Preparation : Use recombinant, tagged versions of cIAP1 (e.g., His-tagged) and the POI (e.g., GST-tagged).

-

Assay Setup : In a 384-well plate, mix the tagged cIAP1, tagged POI, and a serial dilution of the PROTAC.

-

Bead Addition : Add AlphaLISA Acceptor beads conjugated with an antibody against one tag (e.g., anti-GST) and Donor beads conjugated with an antibody against the other tag (e.g., anti-His).

-

Incubation : Incubate the plate in the dark for approximately 1-3 hours to allow for ternary complex formation and bead proximity.

-

Signal Detection : When the ternary complex forms, it brings the Donor and Acceptor beads close enough for a singlet oxygen energy transfer to occur upon excitation, generating a chemiluminescent signal. Read the plate on an Alpha-enabled plate reader.

-

Data Analysis : A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at very high concentrations due to the "hook effect" (formation of binary complexes that prevent ternary bridging).[22]

Design and Evaluation Workflow

A systematic workflow is essential for the efficient development of novel cIAP1-based PROTACs.

Conclusion

cIAP1 represents a compelling and validated E3 ligase for the development of PROTACs. Its distinct mechanism, involving the formation of branched ubiquitin chains, and the availability of high-affinity ligands make it a valuable tool in the targeted protein degradation arsenal. By leveraging the quantitative assays and detailed protocols outlined in this guide, researchers can effectively design, synthesize, and validate novel cIAP1-based degraders, accelerating the development of new therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. docs.abcam.com [docs.abcam.com]

- 15. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cytivalifesciences.com [cytivalifesciences.com]

- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 20. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 21. revvity.com [revvity.com]

- 22. SLAS2024 [slas2024.eventscribe.net]

The Multifaceted Role of Cellular Retinoic Acid-Binding Protein II (CRABP-II) in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular Retinoic Acid-Binding Protein II (CRABP-II) is a small cytosolic protein that plays a pivotal role in mediating the biological effects of retinoic acid (RA), a potent signaling molecule derived from vitamin A.[1] Beyond its canonical function as a shuttle for RA to nuclear retinoic acid receptors (RARs), emerging evidence has unveiled non-canonical, RA-independent roles of CRABP-II in various cellular processes.[2][3] This technical guide provides an in-depth exploration of the biological functions of CRABP-II in cell signaling pathways, with a focus on its molecular interactions, downstream effects, and implications for disease and drug development. We present a synthesis of current research, including quantitative data, detailed experimental methodologies, and visual representations of key signaling cascades and workflows.

Introduction

Retinoid signaling is crucial for regulating a wide array of biological processes, including cell proliferation, differentiation, apoptosis, and embryonic development.[4][5] The lipophilic nature of retinoic acid necessitates intracellular binding proteins for its transport and to modulate its availability to nuclear receptors. CRABP-II is a key player in this process, exhibiting a high binding affinity for all-trans retinoic acid (atRA).[3][6] Its expression is observed in various tissues, including squamous epithelia, salivary and breast glands, and is often dysregulated in pathological conditions such as cancer and skin aging.[7][8][9] This guide will dissect the intricate signaling networks in which CRABP-II participates, highlighting its dual role as both a classical RA facilitator and a modulator of other signaling pathways.

Canonical RA-Dependent Signaling Pathway

The traditional role of CRABP-II involves the binding and transport of RA from the cytoplasm to the nucleus, where it directly interacts with and delivers RA to the Retinoic Acid Receptor (RAR).[10][11] This "channeling" mechanism enhances the transcriptional activity of RAR.[11][12]

Upon binding RA, holo-CRABP-II translocates to the nucleus and forms a complex with apo-RAR.[10] This direct interaction facilitates the efficient transfer of RA to the receptor, leading to the formation of holo-RAR.[11] The liganded RAR then heterodimerizes with the Retinoid X Receptor (RXR), and this complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][13] CRABP-II expression has been shown to enhance RA-induced gene activation and cellular responses, such as growth inhibition in breast cancer cells.[14][15]

Non-Canonical RA-Independent Signaling

Recent studies have illuminated a novel, RA-independent function of CRABP-II in post-transcriptional gene regulation. This pathway involves a direct interaction between CRABP-II and the RNA-binding protein HuR.[2]

In pancreatic ductal adenocarcinoma (PDAC), CRABP-II forms a complex with HuR, which enhances the binding of HuR to the 3'-untranslated region (3'UTR) of specific mRNAs, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[2] This interaction increases the stability of the SREBP-1c mRNA, leading to its upregulation.[2] SREBP-1c, a key transcription factor in lipid metabolism, then promotes the expression of genes involved in cholesterol biosynthesis and uptake.[2] The resulting accumulation of cholesterol in lipid rafts enhances AKT survival signaling, contributing to drug resistance in PDAC.[2] A similar CRABP-II/HuR-mediated stabilization of IL-8 mRNA has been implicated in promoting cancer cell migration and invasion.[2]

Role in Other Signaling Pathways

Wnt/β-Catenin Pathway

In dermal papilla cells, CRABP-II has been shown to promote cell proliferation by activating the Wnt/β-catenin signaling pathway.[16] Overexpression of CRABP-II leads to the activation of this pathway, which is essential for hair follicle development and cycling.[16]

Lipid Metabolism

Beyond the HuR-SREBP-1c axis, CRABP-II is implicated in the broader regulation of lipid metabolism. Polymorphisms in the CRABP2 gene have been associated with increased circulating low-density lipoprotein (LDL) cholesterol levels.[17] In non-small cell lung cancer, CRABP-II promotes lipid droplet accumulation by downregulating PLAAT4.[18]

Quantitative Data Summary

The following tables summarize key quantitative data related to CRABP-II function.

Table 1: Ligand Binding Affinities of CRABP-II

| Ligand | Dissociation Constant (Kd) | Method | Reference |

| all-trans Retinoic Acid | 10 - 20 nM | Not Specified | [3] |

| 9-cis Retinoic Acid | 50 - 70 nM | Not Specified | [3] |

| all-trans Retinoic Acid | 2.0 ± 1.2 nM | Fluorescence Quenching Assay | [6] |

Table 2: Functional Effects of CRABP-II Expression

| Cell Line | Experimental Condition | Effect | Fold Change | Reference |

| SC115 (Breast Cancer) | Ectopic CRABP-II expression | Enhancement of RA-induced tissue transglutaminase | 5-fold | [14][15] |

| MDA-MB-231 (Breast Cancer) | Ectopic CRABP-II expression | Enhancement of RA response element reporter activation | 3-fold | [14][15] |

| SC115 (Breast Cancer) | Ectopic CRABP-II expression | Enhancement of RA induction of RARβ expression | 5-fold | [14][15] |

| Cos-1 | Coexpression of CRABP-II with RARα and RXRα | Enhancement of RA-dependent activation of hRARβ2 promoter | ~10-fold | [3] |

Experimental Protocols

Luciferase Reporter Assay for RAR Activity

This assay is used to quantify the transcriptional activity of RAR in response to RA, modulated by CRABP-II.[19][20][21]

Objective: To measure the effect of CRABP-II on RA-induced activation of a RARE-driven reporter gene.

Materials:

-

Mammalian cells (e.g., COS-7, MCF-7)

-

Expression vectors for CRABP-II, RARα, and RXRα

-

Luciferase reporter plasmid containing a RARE (e.g., pGL3-RARE-Luc)

-

Transfection reagent

-

Cell lysis buffer

-

Luciferase assay substrate

-

Luminometer

-

All-trans retinoic acid (atRA)

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the RARE-luciferase reporter plasmid, an internal control vector (e.g., pRL-TK expressing Renilla luciferase), and expression vectors for RAR/RXR, along with either an empty vector or a CRABP-II expression vector.

-

Treatment: 24 hours post-transfection, treat the cells with various concentrations of atRA or vehicle control (e.g., DMSO).

-

Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

This technique is used to demonstrate the physical interaction between CRABP-II and its binding partners, such as RAR or HuR.[2][3]

Objective: To determine if CRABP-II physically interacts with a protein of interest in vivo.

Materials:

-

Cells expressing the proteins of interest

-

Cell lysis buffer (non-denaturing, e.g., RIPA buffer with protease inhibitors)

-

Antibody against the "bait" protein (e.g., anti-CRABP-II)

-

Protein A/G agarose (B213101) or magnetic beads

-

Isotype control antibody

-

Wash buffer

-

SDS-PAGE sample buffer

-

Western blotting equipment and reagents

-

Antibody against the "prey" protein (e.g., anti-RAR or anti-HuR)

Procedure:

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the bait protein (or an isotype control) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the prey protein to detect its presence in the immunoprecipitated complex.

Implications for Drug Development

The dual functionality of CRABP-II presents it as an attractive therapeutic target.

-

Oncology: Overexpression of CRABP-II is associated with poor prognosis and drug resistance in several cancers, including pancreatic, breast, and non-small cell lung cancer.[2][4][18] Targeting the CRABP-II/HuR interaction could be a novel strategy to overcome chemoresistance in PDAC.[2] Small molecule inhibitors of CRABP-II are being explored to induce apoptosis and inhibit proliferation in cancer cells.[4]

-

Dermatology: CRABP-II plays a significant role in skin biology, and its reduced expression is linked to skin aging.[8][9] Modulating CRABP-II activity could enhance the efficacy of retinoid-based anti-aging therapies.[8][9]

Conclusion

CRABP-II is a multifaceted protein that extends its influence far beyond the simple transport of retinoic acid. Its ability to act as a molecular switch, engaging in both canonical RA-dependent nuclear receptor activation and non-canonical, RA-independent regulation of mRNA stability, places it at a critical node in cellular signaling. A comprehensive understanding of these diverse roles is essential for researchers and clinicians aiming to unravel the complexities of retinoid signaling in health and disease and to develop novel therapeutic interventions targeting these pathways. The methodologies and data presented in this guide provide a foundational resource for the continued investigation of CRABP-II's biological significance.

References

- 1. CRABP2 - Wikipedia [en.wikipedia.org]

- 2. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physical and Functional Interactions between Cellular Retinoic Acid Binding Protein II and the Retinoic Acid-Dependent Nuclear Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CRABP2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. CRABP2 Promotes the Proliferation of Dermal Papilla Cells via the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissection of the Critical Binding Determinants of Cellular Retinoic Acid Binding Protein II by Mutagenesis and Fluorescence Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tissue expression of CRABP2 - Summary - The Human Protein Atlas [v22.proteinatlas.org]

- 8. Cellular retinoic acid binding protein-II expression and its potential role in skin aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular retinoic acid binding protein-II expression and its potential role in skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct Channeling of Retinoic Acid between Cellular Retinoic Acid-Binding Protein II and Retinoic Acid Receptor Sensitizes Mammary Carcinoma Cells to Retinoic Acid-Induced Growth Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct roles for cellular retinoic acid-binding proteins I and II in regulating signaling by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Localization of the RAR interaction domain of cellular retinoic acid binding protein-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ | MDPI [mdpi.com]

- 14. The cellular retinoic acid binding protein II is a positive regulator of retinoic acid signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Association of a polymorphism in the promoter of the cellular retinoic acid-binding protein II gene (CRABP2) with increased circulating low-density lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CRABP2 promotes metastasis and lipid droplet accumulation in non-small cell lung cancer by downregulating PLAAT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. Retinoic Acid Receptor Response Element (RARE/DR5) Luciferase Reporter Gene Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]

An In-depth Technical Guide to the Discovery and Development of IAP-based PROTACs Targeting CRABP-II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Retinoic Acid Binding Protein II (CRABP-II) is a key protein involved in mediating the effects of retinoic acid, a metabolite of vitamin A that plays a crucial role in cell growth, differentiation, and apoptosis. Its dysregulation has been implicated in various diseases, including cancer. Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document provides a detailed overview of the discovery and development of a specific class of PROTACs targeting CRABP-II, which utilize an Inhibitor of Apoptosis Protein (IAP) ligand to induce its degradation. These are often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). While specific quantitative data for the compound marketed as "PROTAC CRABP-II Degrader-3" is not publicly available in the scientific literature, this guide will focus on the foundational research and development of its closely related analogs, providing a comprehensive technical summary.

The core concept behind these degraders is a heterobifunctional molecule that consists of a ligand for CRABP-II (all-trans retinoic acid, ATRA), a linker, and a ligand that recruits the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1). This ternary complex formation of CRABP-II, the PROTAC, and cIAP1 leads to the ubiquitination of CRABP-II, marking it for degradation by the proteasome.[1][2]

Quantitative Data Summary

While specific DC50 and Dmax values for "PROTAC CRABP-II Degrader-3" are not available in the cited literature, the foundational study by Itoh et al. (2010) provides semi-quantitative data on the degradation of CRABP-I and CRABP-II by a series of closely related compounds (4a, 4b, and 4c) with varying linker lengths. The data is derived from western blot analysis.

| Compound | Target Protein | Cell Line | Concentration (µM) | Observed Degradation | Reference |

| 4a | CRABP-I | MOLT-4 | 1, 3, 10 | Dose-dependent decrease | [3] |

| CRABP-II | HT1080 | 1, 3, 10 | Strong, dose-dependent decrease | [3] | |

| 4b | CRABP-I | MOLT-4 | 1, 3, 10 | Most potent, dose-dependent decrease | [3] |

| CRABP-II | HT1080 | 1, 3, 10 | Most potent, strong dose-dependent decrease | [3] | |

| 4c | CRABP-I | MOLT-4 | 1, 3, 10 | Dose-dependent decrease | [3] |

| CRABP-II | HT1080 | 1, 3, 10 | Relatively ineffective | [3] |

Signaling Pathway and Mechanism of Action

The mechanism of action for IAP-based CRABP-II PROTACs involves the recruitment of the E3 ubiquitin ligase cIAP1 to the target protein, CRABP-II. This induced proximity leads to the poly-ubiquitination of CRABP-II, marking it for subsequent degradation by the 26S proteasome.

Caption: Mechanism of CRABP-II degradation by an IAP-recruiting PROTAC.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of CRABP-II degraders, based on the foundational work in the field.

Cell Culture and Treatment

-

Cell Lines:

-

HT1080 (human fibrosarcoma cell line, expresses CRABP-II)

-

MOLT-4 (human T-lymphoblast cell line, expresses CRABP-I)

-

-

Culture Conditions:

-

Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

-

PROTAC Treatment:

-

A stock solution of the PROTAC is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing the desired concentrations of the PROTAC or DMSO as a vehicle control.

-

Cells are incubated for the specified time points (e.g., 24 hours) before harvesting for analysis.

-

Western Blot Analysis for CRABP-II Degradation

This protocol is for assessing the levels of CRABP-II protein following treatment with the PROTAC.

-

Cell Lysis:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

-

The lysates are incubated on ice for 30 minutes with periodic vortexing.

-

Cell debris is removed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

The supernatant containing the protein extract is collected, and protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.

-

The samples are loaded onto a 12% SDS-polyacrylamide gel and separated by electrophoresis.

-

Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against CRABP-II (e.g., rabbit anti-CRABP-II) overnight at 4°C with gentle agitation.

-

A primary antibody against a loading control protein (e.g., mouse anti-β-actin or anti-GAPDH) is also used to ensure equal protein loading.

-

The membrane is washed three times with TBST for 10 minutes each.

-

The membrane is then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.

-

The membrane is washed again three times with TBST.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Densitometry analysis of the bands is performed to quantify the relative protein levels.

-

In Vitro Ubiquitination Assay

This assay is to confirm that the PROTAC induces the ubiquitination of CRABP-II in the presence of cIAP1.

-

Reagents:

-

Recombinant human CRABP-II protein

-

Recombinant human cIAP1 protein

-

Ubiquitin-activating enzyme (E1)

-

Ubiquitin-conjugating enzyme (E2, e.g., UbcH5a)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

PROTAC compound

-

-

Procedure:

-

The ubiquitination reaction is assembled in a microcentrifuge tube by combining the reaction buffer, ATP, E1, E2, ubiquitin, and recombinant cIAP1.

-

Recombinant CRABP-II is added to the reaction mixture.

-

The PROTAC compound (or DMSO as a control) is added to the reaction at the desired concentration.

-

The reaction is initiated by the addition of ATP and incubated at 30°C for 1-2 hours.

-

The reaction is stopped by adding Laemmli sample buffer and boiling for 5 minutes.

-

The samples are then analyzed by western blot using an anti-CRABP-II antibody to detect the higher molecular weight bands corresponding to ubiquitinated CRABP-II.

-

Experimental Workflow

The following diagram illustrates the typical workflow for the discovery and initial characterization of a CRABP-II degrader.

Caption: A typical workflow for the discovery and characterization of CRABP-II degraders.

References

- 1. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PROTAC CRABP-II Degrader-3(Mercachem BV) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

CRABP-II: A Pivotal Therapeutic Target in Neuroblastoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cellular Retinoic Acid-Binding Protein II (CRABP-II) has emerged as a significant player in the tumorigenesis of neuroblastoma, particularly in its most aggressive, MYCN-amplified subtype. This protein is not merely a passive transporter of retinoic acid but an active participant in a positive feedback loop that sustains high levels of the MYCN oncoprotein, a key driver of neuroblastoma. This guide provides a comprehensive overview of CRABP-II's role in neuroblastoma, detailing its molecular mechanisms, supporting quantitative data, experimental methodologies, and its potential as a therapeutic target.

Introduction

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, is characterized by a high degree of clinical heterogeneity. A major determinant of poor prognosis is the amplification of the MYCN oncogene, which is found in approximately 22% of cases and is associated with rapid tumor progression and therapy resistance.[1][2] Recent research has identified CRABP-II as a critical downstream target and a co-conspirator of MYCN, making it an attractive therapeutic target for this challenging disease.

The CRABP-II-MYCN Axis: A Vicious Cycle in Neuroblastoma

The interplay between CRABP-II and MYCN forms a positive feedback loop that drives neuroblastoma progression.[1][3]

-

MYCN Upregulates CRABP-II: The CRABP2 gene is a direct transcriptional target of the MYCN oncoprotein. MYCN binds to the promoter of CRABP2, leading to increased transcription and subsequent elevation of CRABP-II protein levels.[1][2]

-

CRABP-II Stabilizes MYCN: Elevated CRABP-II levels, in turn, contribute to increased MYCN protein expression. This is achieved through an indirect mechanism involving the upregulation of RNA-binding proteins, such as HuB (also known as Hel-N1) and HuD.[2] These proteins are known to bind to the 3'-untranslated region (UTR) of MYCN mRNA, enhancing its stability and leading to increased protein translation.[2]

This reciprocal regulation creates a feed-forward loop that maintains high levels of MYCN, promoting cell proliferation and inhibiting differentiation.

Quantitative Data on CRABP-II in Neuroblastoma

The differential expression and functional impact of CRABP-II in neuroblastoma have been quantified in several studies.

| Parameter | Finding | Cell Lines/Tissues Studied | Reference |

| CRABP-II Protein Expression | ~5-fold higher in MYCN-amplified primary neuroblastoma tumors compared to non-amplified tumors. | Primary neuroblastoma tissues | [2] |

| Cell Migration (Overexpression) | Stable overexpression of CRABP-II in neuroblastoma cell lines lacking endogenous expression led to a significant increase in cell migration. | SH-EP, SK-N-SH, NUB-6 | [4] |

| Cell Migration (Knockdown) | siRNA-mediated knockdown of CRABP-II in a MYCN-amplified neuroblastoma cell line resulted in a decrease in cell migration. | IMR-32 | [2] |

Signaling Pathways Involving CRABP-II

Two primary signaling pathways involving CRABP-II are relevant in the context of neuroblastoma: the MYCN-driven oncogenic pathway and the canonical retinoic acid signaling pathway.

MYCN-CRABP-II Positive Feedback Loop

Canonical Retinoic Acid Signaling Pathway

References

- 1. Retinoid signalling and gene expression in neuroblastoma cells: RXR agonist and antagonist effects on CRABP-II and RARbeta expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular retinoic acid-binding protein II is a direct transcriptional target of MycN in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orally bioavailable CDK9/2 inhibitor shows mechanism-based therapeutic potential in MYCN-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Architect of Cellular Demolition: A Technical Guide to the Ubiquitin-Proteasome System in PROTAC-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding the critical interplay between the Ubiquitin-Proteasome System (UPS) and Proteolysis Targeting Chimeras (PROTACs). As the field of targeted protein degradation continues to revolutionize therapeutic strategies, a deep, mechanistic understanding of how PROTACs hijack the cell's natural protein disposal machinery is paramount. This document provides a detailed exploration of the UPS, the rational design of PROTACs, and the essential experimental protocols required to validate their efficacy, from ternary complex formation to final protein degradation.

The Ubiquitin-Proteasome System: The Cell's Quality Control Machinery

The Ubiquitin-Proteasome System (UPS) is a fundamental regulatory network in eukaryotic cells, responsible for the controlled degradation of proteins. This process is crucial for maintaining cellular homeostasis, regulating a myriad of cellular processes including cell cycle progression, signal transduction, and eliminating misfolded or damaged proteins.[1][2] The UPS operates through a highly regulated, multi-step enzymatic cascade.

The Enzymatic Cascade of Ubiquitination

The process of marking a protein for degradation, known as ubiquitination, involves the sequential action of three key enzymes:

-

E1 Ubiquitin-Activating Enzyme: This enzyme utilizes ATP to activate a ubiquitin (Ub) molecule, forming a high-energy thioester bond with it.[3][4]

-

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to an E2 enzyme.[3][4]

-

E3 Ubiquitin Ligase: The E3 ligase is the substrate recognition component of the system.[5] It binds to both the E2-ubiquitin complex and the specific target protein, facilitating the transfer of ubiquitin to a lysine (B10760008) residue on the target.[3][6] The human genome encodes over 600 E3 ligases, providing a vast potential for substrate specificity.[5][7]

This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal for the proteasome.[4][8]

The 26S Proteasome: The Cellular Executioner

The 26S proteasome is a large, multi-subunit protease complex that recognizes, unfolds, and degrades polyubiquitinated proteins.[9][10] It is composed of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles that recognize the polyubiquitin chain and unfold the substrate protein for entry into the core.[9][11] The degradation process is ATP-dependent and results in the breakdown of the target protein into small peptides, while the ubiquitin molecules are recycled.[9][12]

PROTACs: Hijacking the UPS for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the UPS for the selective degradation of a target protein of interest (POI).[13][14] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[7][14]

Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ligase.[15] This proximity-induced event facilitates the ubiquitination of the POI by the recruited E3 ligase, marking it for degradation by the 26S proteasome.[15] After the POI is degraded, the PROTAC is released and can catalytically induce the degradation of multiple POI molecules.[13][15] This catalytic nature distinguishes PROTACs from traditional small molecule inhibitors, which require sustained occupancy of the target's active site.[13][14]

Quantitative Assessment of PROTAC Efficacy

The successful development of a PROTAC requires rigorous quantitative assessment of its performance at each stage of its mechanism of action. Key parameters include binding affinities to the target and E3 ligase, the stability and cooperativity of the ternary complex, and the efficiency and selectivity of target protein degradation.

Ternary Complex Formation and Cooperativity

The formation of a stable and productive ternary complex is a critical determinant of PROTAC efficacy.[16] The stability of this complex is often described by a cooperativity factor (α), which quantifies how the binding of one protein partner influences the PROTAC's affinity for the other.[9][16]

-

Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the second protein (POI), leading to a more stable ternary complex.[16][17]

-

Negative Cooperativity (α < 1): The formation of the binary complex decreases the affinity for the second protein.[16][17]

-

No Cooperativity (α = 1): The binding events are independent.[11]

Table 1: Biophysical Parameters for Ternary Complex Formation of BRD4 Degraders

| PROTAC | E3 Ligase | Target | Cooperativity (α) | Ternary Complex Kd (nM) | Assay Method | Reference |

| MZ1 | VHL | BRD4(BD2) | 15 - 22 | - | ITC / SPR | [1][9] |

| 15b | VHL | BRD4(2) | 15 | - | 19F NMR | [9] |

| ACBI1 | VHL | SMARCA2 | - | - | ITC | [18] |

| dBET6 | CRBN | BRD2(BD1) | - | - | TR-FRET | [15] |

Note: Data is compiled from multiple sources and assay conditions may vary.

Cellular Degradation Potency and Efficacy

The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein within a cellular context. This is typically quantified by two key parameters:

-

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Cellular Degradation Parameters for BRD4 PROTACs

| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 1 | CRBN | Burkitt's Lymphoma | < 1 | - | [14] |

| PROTAC 3 | CRBN | RS4;11 | 0.1 - 0.3 | > 90 | [14] |

| PROTAC 4 | CRBN | MV-4-11 | < 0.05 | > 90 | [14] |

| PROTAC 8 | CRBN | AR-positive Prostate Cancer | < 1 | > 99 | [14] |

| Compound 9 | VHL | HCT116 | < 500 | - | [6] |

| GP262 | - | MDA-MB-231 | ~100 | 74.9 | [19] |

Note: Data is compiled from multiple sources and assay conditions may vary.

Key Experimental Protocols

A multi-faceted experimental approach is necessary to fully characterize a PROTAC. The following section details the methodologies for key assays.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. resources.revvity.com [resources.revvity.com]

- 3. benchchem.com [benchchem.com]

- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 5. poly-dtech.com [poly-dtech.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selvita.com [selvita.com]

- 11. biorxiv.org [biorxiv.org]

- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. pubs.acs.org [pubs.acs.org]

All-trans Retinoic Acid as a Ligand for CRABP-II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-trans retinoic acid (ATRA), an active metabolite of vitamin A, is a critical signaling molecule that regulates a plethora of cellular processes, including growth, differentiation, and apoptosis.[1][2] Its biological functions are mediated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[3] The delivery of the lipophilic ATRA to these nuclear receptors is facilitated by cellular retinoic acid-binding proteins (CRABPs).[1][4] This technical guide focuses on the interaction between ATRA and Cellular Retinoic Acid-Binding Protein II (CRABP-II), a key player in the canonical retinoid signaling pathway. Overexpression of CRABP-II has been implicated in various cancers, making the ATRA-CRABP-II interaction a significant area of research for therapeutic development.[1]

The ATRA-CRABP-II Interaction: A Quantitative Overview

The binding of ATRA to CRABP-II is a high-affinity interaction, crucial for the subsequent downstream signaling events. Various biophysical techniques have been employed to quantify this interaction, providing valuable thermodynamic and kinetic data.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 7.6 nM | Stopped-flow fluorescence | [5][6][7] |

| 4.7 nM (for CRABP-I) | Stopped-flow fluorescence | [5][6][7] | |

| Association Rate Constant (kon) | Not explicitly stated | Stopped-flow fluorescence | [5][8] |

| Dissociation Rate Constant (koff) | Not explicitly stated | Stopped-flow fluorescence | [5][8] |

Table 1: Binding Affinity of all-trans retinoic acid (ATRA) for CRABP-II.

The CRABP-II Signaling Pathway: From Cytosol to Nucleus

Upon binding ATRA, CRABP-II undergoes a conformational change that is critical for its biological function.[9] While the apo-CRABP-II (unbound form) is associated with the endoplasmic reticulum, the holo-CRABP-II (ATRA-bound form) translocates to the nucleus.[10][11] This nuclear import is a tightly regulated process involving a ligand-activated nuclear localization signal (NLS).[9][12]

A key post-translational modification, SUMOylation, at residue K102 of CRABP-II is triggered by ATRA binding and is essential for its dissociation from the endoplasmic reticulum and subsequent nuclear translocation.[10][11][12][13] Once in the nucleus, holo-CRABP-II directly interacts with RAR, forming a transient complex.[10][11][14] This interaction is thought to "channel" ATRA directly to the receptor, thereby enhancing the transcriptional activity of RAR on its target genes.[4][9][10][11][14] This direct delivery mechanism sensitizes cells to ATRA-induced effects like growth arrest and apoptosis.[4][14]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Measuring ATRA-CRABP-II Binding

ITC is a powerful technique to directly measure the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[15][16][17]

Materials:

-

Purified recombinant human CRABP-II protein

-

All-trans retinoic acid (ATRA)

-

ITC buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Isothermal Titration Calorimeter (e.g., Malvern MicroCal)

Procedure:

-

Sample Preparation:

-

Prepare a solution of CRABP-II at a concentration of approximately 20 µM in the ITC buffer.

-

Prepare a stock solution of ATRA in a suitable solvent (e.g., DMSO) and then dilute it into the ITC buffer to a final concentration of approximately 200 µM. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize dilution heat effects.

-

Thoroughly degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

-

-

ITC Experiment Setup:

-

Set the experimental temperature, typically 25°C.[18]

-

Fill the sample cell with the CRABP-II solution.

-

Fill the injection syringe with the ATRA solution.

-

Set the injection parameters, typically a series of 10-20 injections of 2-10 µL each, with a spacing of 120-180 seconds between injections to allow for thermal equilibrium to be re-established.

-

-

Data Acquisition and Analysis:

-

Initiate the titration. The instrument will measure the heat released or absorbed after each injection.

-

Perform a control titration by injecting the ATRA solution into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the binding data.

-